molecular formula C11H10N2O2S B2543118 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide CAS No. 79005-63-3

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide

Cat. No.: B2543118
CAS No.: 79005-63-3
M. Wt: 234.27
InChI Key: CZJBOYKHVKBSMV-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Preparation Methods

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6(9(12)16)13-10(14)7-4-2-3-5-8(7)11(13)15/h2-6H,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBOYKHVKBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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